molecular formula C14H16BrN3O4 B2920781 8-(5-Bromofuran-2-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941880-66-6

8-(5-Bromofuran-2-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2920781
CAS No.: 941880-66-6
M. Wt: 370.203
InChI Key: AIIPSZLADWZQGQ-UHFFFAOYSA-N
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Description

Spirotetramat, cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate, is a second-generation insecticide developed by Bayer CropScience under the brand name Movento . It has a good efficacy and safety for crops .


Synthesis Analysis

The key intermediate in the synthesis of spirotetramat, cis-8-Methoxy-1,3-diazaspiro [4.5]decane-2,4-dione, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .


Chemical Reactions Analysis

The synthesis of spirotetramat involves several chemical reactions including catalytic hydrogenation, oxidation, Bucherer–Bergs reaction, hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .

Scientific Research Applications

Efficient Synthesis and Structural Analysis

Research has demonstrated efficient synthesis methods and structural analysis for related compounds, which are crucial for further application development. For instance, Ghochikyan et al. (2016) reported on the efficient synthesis of triazole-containing spiro dilactones, emphasizing methods that could be applicable for synthesizing and analyzing similar complex molecules Ghochikyan et al., 2016. Similarly, Zhou et al. (2018) explored the synthesis of highly functionalized ethyl 8-hydroxy-1,4-dioxo-2,3,6,10-tetraphenyl-8-(trifluoromethyl)-2,3,7-triazaspiro[4.5]decane-9-carboxylate derivatives, which could provide insights into the synthesis of multifunctional spiro compounds Zhou et al., 2018.

Antimicrobial and Detoxification Applications

Ren et al. (2009) synthesized and bonded an N-halamine precursor onto cotton fabrics, illustrating a potential application in creating antimicrobial and detoxification materials. This research points to the broader utility of spiro compounds in developing materials with antimicrobial properties Ren et al., 2009.

Pharmaceutical Research

In pharmaceutical research, derivatives of spiro compounds have been evaluated for their receptor affinity and pharmacological activity. Obniska et al. (2006) synthesized and evaluated N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives for anticonvulsant and neurotoxic properties, highlighting the therapeutic potential of spiro compounds Obniska et al., 2006.

Material Science and Catalysis

Spiro compounds have also found applications in material science and catalysis. He and Qiu (2017) described the ZnBr2-mediated oxidative spiro-bromocyclization of N-arylpropiolamide for synthesizing brominated spiro compounds, indicating the utility of spiro compounds in synthetic chemistry and catalysis He & Qiu, 2017.

Mechanism of Action

Spirotetramat’s unique two-way internal absorption and transport properties enable it to be transported to any part of the plant, which can effectively prevent egg hatching and larval development of pests on roots and leaves .

Safety and Hazards

Spirotetramat has been reported to have a good safety profile for crops .

Future Directions

Spirotetramat has prominent applications and market prospects due to its high activity, low dosage, broad-spectrum insecticidal efficacy, and environmental safety .

Properties

IUPAC Name

8-(5-bromofuran-2-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O4/c1-2-18-12(20)14(16-13(18)21)5-7-17(8-6-14)11(19)9-3-4-10(15)22-9/h3-4H,2,5-8H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIPSZLADWZQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(O3)Br)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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